N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide is a useful research compound. Its molecular formula is C20H19N3OS2 and its molecular weight is 381.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities—including antimicrobial, anticancer, and antioxidant properties—and structure-activity relationships (SAR).
1. Chemical Structure and Synthesis
The compound features a thiazole and benzothiazole core combined with an acetamide functional group. The structural formula can be represented as follows:
The synthesis of this compound typically involves multi-step organic reactions, which may include the following general steps:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the benzothiazole moiety via electrophilic substitution.
- Coupling with the propan-2-ylphenyl acetamide to yield the final product.
2.1 Antimicrobial Activity
Research indicates that compounds with thiazole and benzothiazole structures exhibit significant antimicrobial properties. In particular, derivatives of this compound have demonstrated:
- Higher antimicrobial activity than standard antibiotics such as cefotaxime and fluconazole.
- Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol L⁻¹ , indicating potent activity against various bacterial strains including Staphylococcus aureus and Salmonella typhi .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (μmol L⁻¹) | Bacterial Strain |
---|---|---|
Compound A | 6 | Bacillus subtilis |
Compound B | 8 | Salmonella typhi |
N-(7-methyl...) | 4–20 | Various strains |
2.2 Anticancer Activity
The anticancer potential of this compound has been assessed against multiple cancer cell lines:
- Cytotoxicity studies revealed that this compound exhibits significant cytotoxic effects against human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cell lines.
- Compared to doxorubicin, a common chemotherapy agent, certain derivatives showed higher cytotoxicity .
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC₅₀ (μmol L⁻¹) | Reference Drug |
---|---|---|
NCI-H460 | 10 | Doxorubicin |
HepG2 | 15 | Doxorubicin |
HCT-116 | 12 | Doxorubicin |
2.3 Antioxidant Activity
The antioxidant properties of the compound were evaluated through various assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation:
- Certain derivatives exhibited inhibition rates exceeding 90% , indicating strong antioxidant capabilities .
Table 3: Antioxidant Activity Comparison
Compound Name | Inhibition (%) |
---|---|
Compound A | 91.2 |
Compound B | 92.8 |
Trolox | 89.5 |
3. Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural features:
- The presence of electron-withdrawing groups like fluorine enhances antimicrobial activity.
- Variations in substituents on the benzothiazole ring influence cytotoxicity and selectivity towards cancer cell lines.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c1-11(2)14-6-4-13(5-7-14)10-17(24)23-20-22-16-9-8-15-18(19(16)26-20)25-12(3)21-15/h4-9,11H,10H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRVAKYXQMAYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.